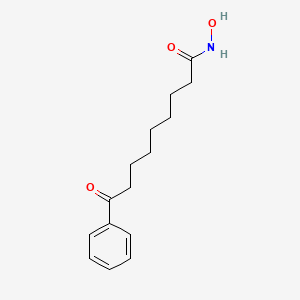

N-hydroxy-9-oxo-9-phenylnonanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H21NO3 |

|---|---|

Molecular Weight |

263.33 g/mol |

IUPAC Name |

N-hydroxy-9-oxo-9-phenylnonanamide |

InChI |

InChI=1S/C15H21NO3/c17-14(13-9-5-4-6-10-13)11-7-2-1-3-8-12-15(18)16-19/h4-6,9-10,19H,1-3,7-8,11-12H2,(H,16,18) |

InChI Key |

ZCJNQRRQDXSGEO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCCCCCC(=O)NO |

Origin of Product |

United States |

Mechanistic Role of Histone Deacetylases in Chromatin Dynamics and Gene Expression

Histone deacetylases (HDACs) are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine (B10760008) residues on both histone and non-histone proteins. nih.govwikipedia.org This deacetylation process has profound effects on chromatin structure and gene expression. wikipedia.org

The N-terminal tails of histones are rich in positively charged lysine residues, which interact favorably with the negatively charged phosphate (B84403) backbone of DNA. wikipedia.org This interaction contributes to the condensation of chromatin into a tightly packed, transcriptionally repressive state known as heterochromatin. wikipedia.org Histone acetyltransferases (HATs) transfer an acetyl group from acetyl-CoA to these lysine residues, neutralizing their positive charge. oup.comoup.com This charge neutralization weakens the association between the histone tails and DNA, resulting in a more relaxed, open chromatin conformation called euchromatin. wikipedia.org This "open" state allows transcription factors and the RNA polymerase machinery greater access to gene promoter regions, leading to transcriptional activation. nih.govmdpi.com

Conversely, HDACs reverse this process. By removing the acetyl groups, they restore the positive charge on the lysine residues, promoting a tighter interaction between histones and DNA. wikipedia.orgunibo.it This leads to chromatin condensation and the suppression of gene transcription, a process often referred to as gene silencing. wikipedia.orgnih.gov Therefore, the interplay between HATs and HDACs acts as a critical switch, converting chromatin between transcriptionally active and inactive states. nih.gov

Beyond their role in modulating chromatin structure, HDACs also regulate gene expression by deacetylating non-histone proteins. youtube.comnih.gov These substrates include a wide array of proteins crucial for cellular regulation, such as transcription factors, DNA repair proteins, and signal transduction molecules. youtube.com The deacetylation of these factors can alter their activity, stability, and localization, adding another layer of complexity to the regulatory functions of HDACs. youtube.com

Epigenetic Modulators As Targets in Therapeutic Research

Epigenetic modifications are heritable changes in gene expression that occur without altering the underlying DNA sequence. oup.comnih.gov These modifications, including DNA methylation and histone modifications, are crucial for normal development and cellular homeostasis. However, the dysregulation of the enzymes that write, read, and erase these epigenetic marks is a common feature in many diseases, particularly cancer. nih.govnih.gov This has led to the emergence of epigenetic modulators as a promising class of therapeutic targets. nih.gov

Because epigenetic changes are reversible, they present an attractive opportunity for therapeutic intervention. nih.govmdpi.com Unlike genetic mutations, which are permanent alterations to the DNA sequence, aberrant epigenetic marks can potentially be corrected by drugs that target the responsible enzymes. mdpi.com Research has focused on developing small-molecule inhibitors against key epigenetic regulators, such as DNA methyltransferases (DNMTs) and, notably, histone deacetylases (HDACs). nih.govmdpi.com

HDACs are frequently overexpressed in various cancers, leading to the silencing of tumor suppressor genes and promoting neoplastic growth. nih.govmdpi.com Therefore, inhibiting HDACs has become a key strategy in oncology. nih.gov Histone deacetylase inhibitors (HDACIs) are a diverse family of compounds designed to block the enzymatic activity of HDACs. youtube.com By doing so, they prevent the removal of acetyl groups, leading to an accumulation of acetylated histones (hyperacetylation). nih.gov This hyperacetylation can reactivate the expression of silenced tumor suppressor genes, leading to various anticancer effects, including cell growth arrest, differentiation, and apoptosis (programmed cell death). youtube.com

The therapeutic potential of HDACIs extends beyond cancer to other conditions like neurodegenerative disorders and inflammatory diseases, where HDAC dysregulation is also implicated. nih.govnih.gov The development of compounds such as N-hydroxy-9-oxo-9-phenylnonanamide reflects the ongoing effort to create potent and selective HDACIs. nih.gov These inhibitors typically feature a pharmacophore model consisting of three key parts: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a surface recognition moiety that interacts with the rim of the active site. nih.gov The design and synthesis of novel HDACIs with improved selectivity for specific HDAC isoforms is a major focus of current research, aiming to enhance therapeutic efficacy while minimizing off-target effects. nih.govresearchgate.net

Structural and Functional Classification of Histone Deacetylase Enzyme Families

Core Amide Structure and N-Hydroxy Functional Group

This compound is a chemical compound with the molecular formula C₁₅H₂₁NO₃. nih.gov Its structure is characterized by a central amide backbone, a key feature in many biologically active molecules. This core structure consists of a carbonyl group bonded to a nitrogen atom.

A defining characteristic of this molecule is the N-hydroxy functional group (-NH-OH) attached to the carbonyl carbon of the amide. This particular group is crucial for the molecule's classification and potential biological activity, particularly its ability to chelate metal ions. The presence of the N-hydroxy group categorizes the compound as a hydroxamic acid derivative.

The molecule also features a nine-carbon aliphatic chain, which provides a flexible linker between the hydroxamic acid and the terminal phenyl ketone group. The phenyl ring attached to the ninth carbon atom acts as a capping group.

Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁NO₃ |

| Molecular Weight | 263.33 g/mol |

| IUPAC Name | This compound |

| CAS Number | 139342-59-9 |

Categorization within Ketone-Based and Hydroxamate-Derived Histone Deacetylase Inhibitors

This compound can be classified within two important classes of enzyme inhibitors: ketone-based and hydroxamate-derived histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins.

Hydroxamate-Derived HDAC Inhibitors: The N-hydroxy group is the hallmark of hydroxamic acid-based HDAC inhibitors. nih.gov This functional group acts as a potent zinc-binding group (ZBG), capable of chelating the zinc ion present in the active site of HDAC enzymes. This interaction is a key mechanism by which these inhibitors block the enzymatic activity of HDACs.

The general pharmacophore model for many HDAC inhibitors includes a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme. In this compound, these components are represented by:

Zinc-Binding Group: The N-hydroxyamide (hydroxamic acid) group.

Linker: The eight-carbon aliphatic chain.

Cap Group: The terminal phenyl ring.

Comparative Analysis of this compound with Archetypal HDACIs (e.g., Vorinostat, Trichostatin A)

A comparative analysis with well-established HDAC inhibitors like Vorinostat (SAHA) and Trichostatin A (TSA) highlights the structural similarities and potential functional relevance of this compound.

Vorinostat (Suberoylanilide Hydroxamic Acid - SAHA): Vorinostat is a clinically approved HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma. Structurally, it shares the core features of a hydroxamic acid zinc-binding group and a linker, capped by a phenylamide group.

Trichostatin A (TSA): TSA is a natural product and one of the first identified potent HDAC inhibitors. It also contains a hydroxamic acid group for zinc chelation. Its linker is a dienyl chain, and the cap group is a dimethylaminophenyl group.

The primary similarity between this compound, Vorinostat, and Trichostatin A lies in the presence of the hydroxamic acid moiety, which is fundamental to their mechanism of HDAC inhibition. The differences arise in the nature of their linker and cap groups. These variations can influence the inhibitor's potency, isoform selectivity, and pharmacokinetic properties.

Without specific experimental data on the HDAC inhibitory profile of this compound, a direct comparison of its biological activity with Vorinostat and Trichostatin A cannot be made. However, based on its structural features, it is hypothesized to function as an HDAC inhibitor through a similar zinc-binding mechanism.

Table of Mentioned Compounds

| Compound Name | Molecular Formula | Key Functional Groups |

|---|---|---|

| This compound | C₁₅H₂₁NO₃ | Amide, N-hydroxy, Ketone |

| Vorinostat (SAHA) | C₁₄H₂₀N₂O₃ | Hydroxamic acid, Amide |

Strategies for the Construction of N-Hydroxyamide Moieties

The N-hydroxyamide functional group is a critical pharmacophore, and its synthesis is a well-established area of organic chemistry. The most common and direct method involves the coupling of a carboxylic acid with hydroxylamine (B1172632) or its protected derivatives.

One of the simplest approaches is the direct reaction of an activated carboxylic acid with hydroxylamine. nih.gov Carboxylic acids can be activated in situ using various coupling reagents. For instance, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed. The reaction proceeds through an O-acylisourea intermediate, which is then attacked by hydroxylamine. To improve efficiency and minimize side reactions, additives such as hydroxybenzotriazole (B1436442) (HOBt) are often included.

Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride or a mixed anhydride, before reaction with hydroxylamine. nih.gov For example, treatment of the carboxylic acid with thionyl chloride or oxalyl chloride yields the corresponding acyl chloride, which readily reacts with hydroxylamine, often in the presence of a base to neutralize the liberated hydrochloric acid. Another method involves the use of ethyl chloroformate to form a mixed anhydride, which then reacts with hydroxylamine under mild and neutral conditions. nih.gov

Given the potential for side reactions and the sometimes sensitive nature of hydroxylamine, protected forms are often utilized. O-protected hydroxylamines, such as O-benzylhydroxylamine (BnONH2) or O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (THPONH2), are common choices. researchgate.net These reagents are coupled with the carboxylic acid using standard peptide coupling methods, and the protecting group is removed in a subsequent step. For example, the benzyl (B1604629) group can be removed by hydrogenolysis, while the THP group is labile under mild acidic conditions.

Synthesis of the Nonanamide (B72023) Carbon Chain and Phenyl Substituent

The synthesis of the 9-oxo-9-phenylnonanamide backbone requires the construction of a nine-carbon chain with a terminal carboxylic acid (or its derivative) and a ketone at the 9-position bearing a phenyl group. A logical retrosynthetic disconnection points to 9-oxo-9-phenylnonanoic acid as a key intermediate.

A plausible and widely used method for introducing the phenyl ketone moiety is the Friedel-Crafts acylation. chemguide.co.ukbeilstein-journals.orgscience-revision.co.uksigmaaldrich.com This electrophilic aromatic substitution reaction involves the reaction of an acylating agent with an aromatic ring in the presence of a Lewis acid catalyst. In this specific case, benzene (B151609) can be acylated with a derivative of nonanedioic acid (azelaic acid).

The synthesis could commence with nonanedioic acid. This can be converted to its corresponding acid chloride or anhydride. For instance, reaction with thionyl chloride would yield nonanedioyl chloride. Subsequent Friedel-Crafts acylation of benzene with nonanedioyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃), would lead to the formation of 9-oxo-9-phenylnonanoic acid. science-revision.co.uk It is crucial to control the stoichiometry of the reactants to favor mono-acylation, as the second acyl group of the diacid chloride could potentially react further. The deactivating nature of the resulting keto-aryl group helps to prevent further substitution on the same benzene ring. science-revision.co.uk

An alternative precursor for the nonanoic acid chain is 9-oxononanoic acid. Biotechnological routes for the synthesis of 9-oxononanoic acid from renewable resources like linoleic acid have been developed. nih.govresearchgate.net This process often involves a multi-enzyme cascade, for example, using a lipoxygenase and a hydroperoxide lyase. nih.govresearchgate.net The resulting 9-oxononanoic acid would then require the introduction of the phenyl group, which is less straightforward than the Friedel-Crafts approach starting from nonanedioic acid.

Once 9-oxo-9-phenylnonanoic acid is obtained, it can be converted to the final this compound using the methods described in section 3.1.

Stereoselective Synthetic Approaches for Chiral Analogs

The development of chiral analogs of this compound can be crucial for understanding its biological activity, as stereochemistry often plays a significant role in drug-receptor interactions. Chirality can be introduced into the molecule at several positions, most notably at the carbon atoms of the nonanamide backbone.

One strategy to access chiral analogs is through the asymmetric reduction of the ketone at the 9-position. This would yield a chiral secondary alcohol. A variety of stereoselective reducing agents and catalytic systems are available for this purpose. For example, chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine Borane), or catalytic asymmetric hydrogenation using chiral phosphine (B1218219) ligands complexed to transition metals like ruthenium or rhodium, could be employed. The resulting chiral hydroxy acid could then be carried forward to the N-hydroxyamide.

Alternatively, chiral building blocks can be used to construct the nonanamide chain. This approach involves starting with a chiral synthon that already possesses the desired stereochemistry. For example, a chiral epoxy alcohol could be opened with an appropriate organocuprate to set the stereocenter, followed by chain elongation to build the rest of the carbon skeleton.

While the direct asymmetric synthesis of hydroxamic acids is less common, chiral hydroxamic acids themselves have been used as ligands in metal-catalyzed asymmetric reactions. nih.govnih.govresearchgate.net This highlights the importance of chirality in the broader context of hydroxamic acid chemistry. For the synthesis of chiral analogs of this compound, the focus would likely be on establishing stereocenters within the nonanamide backbone prior to the formation of the N-hydroxyamide moiety.

Advanced Chemical Transformations for Structure-Activity Relationship Probing

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and optimization. For this compound and its analogs, which are often investigated as HDAC inhibitors, SAR studies typically focus on modifications of three key structural components: the zinc-binding group (the N-hydroxyamide), the linker (the nonanamide chain), and the cap group (the phenyl ring). nih.govnih.gov

Modification of the Linker: The length and rigidity of the aliphatic linker are critical for optimal inhibitory activity. nih.gov A series of analogs with varying chain lengths can be synthesized to explore the ideal distance between the zinc-binding group and the cap group. This can be achieved by starting with dicarboxylic acids of different lengths (e.g., suberic acid, sebacic acid) and subjecting them to the synthetic route outlined in section 3.2. Furthermore, the introduction of conformational constraints, such as double or triple bonds, or the incorporation of cyclic structures within the linker, can provide valuable insights into the required binding conformation.

Modification of the Phenyl Cap Group: The phenyl group at the 9-position serves as the "cap" that interacts with the surface of the enzyme. The electronic and steric properties of this group can be systematically varied to enhance potency and selectivity. nih.gov Analogs can be prepared by using substituted benzenes in the Friedel-Crafts acylation step. For example, using toluene, anisole, or halobenzenes would introduce methyl, methoxy, or halogen substituents, respectively, onto the phenyl ring. The synthesis of more complex biaryl or heterocyclic cap groups can also be explored to probe for additional binding interactions.

Interactive Data Table: SAR of Hydroxamic Acid-Based HDAC Inhibitors

| Modification Site | Type of Modification | General SAR Observation |

| Linker Chain | Variation in length | Optimal length is crucial for positioning the cap group and zinc-binding group. nih.gov |

| Linker Chain | Introduction of rigidity (e.g., double bonds) | Can enhance potency by pre-organizing the molecule for binding. |

| Phenyl Cap Group | Substitution with electron-donating groups | Can influence electronic interactions with the enzyme surface. |

| Phenyl Cap Group | Substitution with electron-withdrawing groups | Can alter binding affinity and pharmacokinetic properties. |

| Phenyl Cap Group | Introduction of bulky substituents | Can probe the steric limits of the binding pocket. |

| Phenyl Cap Group | Replacement with other aromatic/heterocyclic systems | Can lead to the discovery of novel interactions and improved selectivity. rsc.org |

By systematically applying these chemical transformations, a library of analogs can be generated. The biological evaluation of these compounds then provides a detailed picture of the structure-activity landscape, guiding the design of more potent and selective inhibitors.

Molecular Mechanisms of Histone Deacetylase Inhibition by N Hydroxy 9 Oxo 9 Phenylnonanamide

Zinc Ion Chelation in the Catalytic Active Site

At the heart of the catalytic domain of zinc-dependent histone deacetylases lies a crucial zinc ion (Zn²⁺). The primary and most critical interaction for inhibition by hydroxamic acid-containing molecules, such as N-hydroxy-9-oxo-9-phenylnonanamide is anticipated to be the chelation of this zinc ion. The hydroxamic acid moiety (-CONHOH) is a powerful bidentate chelator, meaning it can form two coordinate bonds with the zinc ion. This interaction effectively sequesters the metal ion, rendering it incapable of its catalytic role, which is to activate a water molecule for the deacetylation of lysine (B10760008) residues on histone and non-histone proteins.

The prevailing model suggests that the hydroxyl and carbonyl oxygen atoms of the hydroxamic acid group directly coordinate with the Zn²⁺ ion. This robust interaction is fundamental to the inhibitory potential of this class of compounds.

Interactions within the Active Site Tunnel: Specific Amino Acid Residue Engagement

The active site of HDACs is not merely a zinc-coordinating pocket but a tunnel-like structure lined with various amino acid residues. The long aliphatic chain and the terminal phenyl group of this compound are expected to play a significant role in establishing specific contacts within this tunnel, contributing to both the potency and potential isoform selectivity of the inhibitor.

Based on studies of structurally related inhibitors, the aliphatic linker likely forms hydrophobic interactions with nonpolar residues lining the active site tunnel. The terminal phenyl group, often referred to as the "cap" group, is predicted to interact with residues at the rim of the active site. These interactions can be a combination of hydrophobic and aromatic (pi-pi stacking) interactions with phenylalanine and tyrosine residues often found in this region. The precise nature and strength of these interactions are key determinants of an inhibitor's affinity and selectivity for different HDAC isoforms, which possess subtle variations in the amino acid composition of their active sites.

Conformational Adaptations of the Enzyme-Inhibitor Complex

The binding of an inhibitor to an enzyme is a dynamic process that often involves conformational changes in both molecules to achieve an optimal fit. It is highly probable that the binding of this compound induces conformational adjustments within the HDAC active site. These changes can involve the repositioning of amino acid side chains to better accommodate the inhibitor. For instance, flexible loop regions near the active site entrance may shift to "clamp down" on the bound inhibitor, thereby stabilizing the enzyme-inhibitor complex and prolonging the duration of inhibition. Without co-crystallization or advanced spectroscopic data for this specific complex, the exact nature of these conformational adaptations remains a matter of informed speculation based on observations with other HDAC inhibitors.

Kinetic Analysis of Enzyme Inhibition (e.g., IC50, Ki determination at enzymatic level)

A thorough understanding of an inhibitor's potency and mechanism requires detailed kinetic analysis. This involves determining key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. The Ki value is a more fundamental measure of the inhibitor's binding affinity.

Structure Activity Relationship Sar of N Hydroxy 9 Oxo 9 Phenylnonanamide Derivatives

Influence of the Zinc-Binding Group Modifications on Potency and Isoform Selectivity

The N-hydroxyamide (hydroxamic acid) moiety is a cornerstone of many potent HDAC inhibitors, serving as the crucial zinc-binding group (ZBG). tandfonline.comnih.gov This functional group chelates the catalytic zinc ion within the active site of the enzyme, a fundamental interaction for inhibitory activity. nih.govtandfonline.com The hydroxamic acid typically binds to the zinc ion in a bidentate fashion, forming a stable complex that mimics the transition state of the natural substrate. tandfonline.compnas.org

However, structural studies have revealed that the coordination geometry can be influenced by other parts of the inhibitor molecule. For instance, in certain HDAC6-selective inhibitors, a monodentate coordination of the hydroxamic acid with the zinc ion is observed. pnas.orgnih.gov This unusual binding mode is thought to be a signature of selectivity for some phenylhydroxamate inhibitors with bulky substituents. pnas.org The steric bulk and rigidity of the inhibitor's capping group can modulate the equilibrium between bidentate and monodentate coordination. nih.gov

While hydroxamic acids are highly effective zinc binders, their non-specific metal-binding properties can lead to off-target effects and unfavorable pharmacokinetic profiles. nih.govtandfonline.comnih.gov This has spurred the exploration of alternative ZBGs. However, most non-hydroxamate ZBGs have demonstrated lower potency compared to their hydroxamic acid counterparts. nih.gov Modifications to the linker and cap regions are common strategies to enhance the selectivity of hydroxamic acid-based inhibitors. tandfonline.comnih.gov

Impact of Linker Length and Flexibility on Enzyme Recognition

The linker region, the aliphatic chain connecting the zinc-binding group to the cap group, plays a pivotal role in positioning the inhibitor within the enzyme's active site. Its length and flexibility are critical determinants of enzyme recognition and, consequently, inhibitory potency and isoform selectivity. nih.govnih.govunimore.it The linker of N-hydroxy-9-oxo-9-phenylnonanamide is a seven-carbon chain.

In the well-studied HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA), which shares a similar structure, the linker is an eight-carbon chain. The length of this linker is crucial for spanning the hydrophobic pocket between the zinc ion and the periphery of the binding site. nih.gov Studies on SAHA analogs have shown that variations in the length of the methylene (B1212753) chain can significantly impact biological activity. nih.gov

Furthermore, the introduction of rigidity or specific chemical features into the linker can direct isoform selectivity. For example, incorporating aromatic linkers has been shown to improve the solubility and, in some cases, the selectivity of HDAC inhibitors. nih.gov The exploration of novel linker chemotypes has demonstrated that it is possible to achieve selectivity for different HDAC isoforms, such as HDAC1 over HDAC6, by modulating the linker's structure. nih.govunimore.it The presence of a substituent adjacent to the hydroxamic acid, technically a modification at the start of the linker, has been shown to dramatically decrease inhibitory activity, suggesting that this region requires minimal steric hindrance for optimal binding. nih.gov

Role of the "Cap Group" (Phenyl Moiety) in Enzyme Surface Interactions and Selectivity

The "cap group," which is a phenyl moiety in this compound, is responsible for interactions with the amino acid residues at the rim of the enzyme's active site. mdpi.comrsc.org These surface interactions are a primary driver of isoform selectivity. ekb.egrsc.org The phenyl cap can engage in hydrophobic and π-π stacking interactions with aromatic residues of the enzyme, such as phenylalanine. unimore.it

The size, shape, and rigidity of the cap group are critical for achieving selectivity. For instance, bulky and rigid cap groups are often associated with enhanced selectivity for HDAC6. rsc.org This is because the larger cap can exploit differences in the surface topology of the active sites of different HDAC isoforms. nih.gov In some cases, the cap group can even influence the coordination of the zinc-binding group. nih.gov

Replacing the phenyl cap with other aromatic or heteroaromatic systems is a common strategy to modulate activity and selectivity. For example, SAHA analogs with azaheterocyclic cap groups have shown potent HDAC inhibitory and antiproliferative activities. nih.govmdpi.com The substitution pattern on the central phenyl ring of the cap has also been shown to play a significant role in the selectivity for inhibition of HDAC6 over HDAC1. rsc.org

Exploration of Substituent Effects on Inhibitory Activity

The introduction of substituents onto the phenyl cap group can have a profound impact on the inhibitory activity of the compound. These effects can be both electronic and steric in nature.

Studies on SAHA analogs have revealed that the position of alkyl substituents on the phenyl ring can differentially modulate the inhibitor's ability to inhibit HDACs. For instance, meta-substituted compounds were found to be more active than SAHA, while ortho-substituted compounds were significantly less active. acs.org This suggests that steric hindrance near the amide linkage is detrimental to activity. Para-substituted compounds showed slightly reduced activity compared to SAHA. acs.org Interestingly, certain dimethyl-substituted compounds without ortho-substitution were more active than SAHA. acs.org

The electronic properties of the substituents also play a role. It has been suggested that electron-donating groups on the aryl cap can improve HDAC inhibitory activity, with the exception of ortho substituents where steric clashes are likely to occur. researchgate.net The modification of the phenyl cap with various halogen substituents at the para-position has been shown to maintain activity comparable to the parent compound. researchgate.net

The following table summarizes the general effects of substituent position on the phenyl cap of SAHA analogs, which can be extrapolated to this compound derivatives:

| Substituent Position | Effect on Inhibitory Activity (relative to unsubstituted) | Reference(s) |

| Ortho | Decreased | acs.org |

| Meta | Increased | acs.org |

| Para | Decreased | acs.org |

Computational and Biophysical Studies on N Hydroxy 9 Oxo 9 Phenylnonanamide Binding

Molecular Docking Simulations for Predicted Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For N-hydroxy-9-oxo-9-phenylnonanamide, this would involve docking the compound into the active site of HDAC1.

Detailed Research Findings:

In a typical molecular docking study for a hydroxamate-based inhibitor like this compound, the hydroxamic acid moiety is expected to chelate the zinc ion in the active site of the HDAC enzyme. The phenylnonanamide portion of the molecule would then occupy the hydrophobic tunnel of the active site. The quality of the docking is often evaluated using a scoring function, which estimates the binding affinity.

| Parameter | Description | Illustrative Predicted Value for this compound |

| Target Protein | The biological macromolecule to which the ligand binds. | Histone Deacetylase 1 (HDAC1) |

| PDB ID of Target | The Protein Data Bank identifier for the crystal structure of the target. | e.g., 4BKX |

| Docking Software | The computational program used to perform the docking simulation. | e.g., AutoDock, Glide |

| Binding Affinity (kcal/mol) | The predicted free energy of binding. | -8.5 |

| Key Interacting Residues | Amino acids in the active site that form significant interactions with the ligand. | Zn2+, His140, His178, Leu271 |

| Types of Interactions | The nature of the chemical interactions between the ligand and the protein. | Zinc chelation, Hydrogen bonds, Hydrophobic interactions |

This table presents illustrative data as specific molecular docking results for this compound are not publicly available.

Molecular Dynamics (MD) Simulations for Ligand-Enzyme Stability and Dynamics

Molecular dynamics simulations provide insights into the dynamic behavior of a ligand-protein complex over time. An MD simulation of this compound bound to HDAC1 would assess the stability of the predicted binding pose from molecular docking.

Detailed Research Findings:

A typical MD simulation for an HDAC inhibitor complex would be run for a duration of nanoseconds to microseconds. The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand backbone atoms over the course of the simulation. A stable complex will exhibit minimal fluctuations in RMSD. Furthermore, analysis of the MD trajectory can reveal persistent hydrogen bonds and other key interactions that contribute to the stability of the binding. Such simulations have been used to understand the binding of various inhibitors to HDAC2, a close homolog of HDAC1. plos.orgtandfonline.comuco.edu

| Parameter | Description | Illustrative Finding for this compound |

| Simulation Software | The program used to perform the MD simulation. | e.g., GROMACS, AMBER |

| Simulation Time | The duration of the simulation. | 100 ns |

| RMSD of Protein | The root-mean-square deviation of the protein backbone, indicating structural stability. | Stable with fluctuations < 2 Å |

| RMSD of Ligand | The root-mean-square deviation of the ligand, indicating its stability in the binding pocket. | Stable with fluctuations < 1.5 Å |

| Persistent Hydrogen Bonds | Hydrogen bonds that are maintained for a significant portion of the simulation time. | Interactions with His140, His178 |

This table presents illustrative data as specific molecular dynamics simulation results for this compound are not publicly available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Inhibition

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. A QSAR model for a series of hydroxamate-based HDAC inhibitors, including this compound, could be developed to predict the inhibitory activity of new, related compounds.

Detailed Research Findings:

The development of a QSAR model involves calculating a set of molecular descriptors (e.g., physicochemical, steric, electronic) for a series of compounds with known HDAC inhibitory activity. nih.govnih.govrsc.org Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the biological activity. The predictive power of the model is assessed using parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). nih.gov Such models have been successfully developed for various classes of HDAC inhibitors. capes.gov.bracs.org

| QSAR Model Parameter | Description | Illustrative Value for a Hydroxamate-based HDAC Inhibitor Model |

| Training Set Size | The number of compounds used to build the model. | 50 |

| Test Set Size | The number of compounds used to validate the model. | 15 |

| Key Descriptors | The molecular properties that are most influential in the model. | ClogP, Molecular Weight, Dipole Moment |

| q² (Cross-validated r²) | A measure of the predictive ability of the model. | 0.65 |

| r² (Correlation coefficient) | A measure of the goodness of fit of the model. | 0.85 |

This table presents illustrative data as a specific QSAR model for this compound is not publicly available.

Free Energy Perturbation and Binding Energy Calculations

Free energy perturbation (FEP) and other binding energy calculation methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide more accurate estimations of binding affinity than docking scores.

Detailed Research Findings:

These methods calculate the free energy of binding by considering the individual energy components of the ligand, protein, and the complex in a solvent environment. For instance, MM/PBSA calculations have been employed to estimate the energetic contributions to inhibitor binding in HDAC2. plos.org FEP calculations, while computationally more intensive, can provide highly accurate predictions of binding free energy. These calculations would be instrumental in understanding the precise energetic contributions of different parts of the this compound molecule to its binding with HDAC1.

| Parameter | Description | Illustrative Calculated Value (kcal/mol) |

| Methodology | The computational method used for the calculation. | MM/PBSA |

| Van der Waals Energy | The contribution of van der Waals forces to the binding energy. | -35.2 |

| Electrostatic Energy | The contribution of electrostatic interactions to the binding energy. | -25.8 |

| Polar Solvation Energy | The energy cost of desolvating polar groups upon binding. | +30.5 |

| Non-polar Solvation Energy | The favorable energy from burying non-polar surfaces. | -4.1 |

| Total Binding Free Energy (ΔGbind) | The overall predicted free energy of binding. | -34.6 |

This table presents illustrative data as specific binding energy calculation results for this compound are not publicly available.

X-ray Crystallography and NMR Spectroscopy for Structural Elucidation of Enzyme-Inhibitor Complexes

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are experimental techniques that can provide high-resolution structural information about a ligand-protein complex.

Detailed Research Findings:

An X-ray crystal structure of this compound in complex with HDAC1 would provide definitive proof of its binding mode, showing the precise orientation and interactions of the inhibitor within the active site. broadinstitute.orgnih.govnih.govconsensus.appacs.org While no such structure is currently available for this specific compound, crystal structures of other hydroxamate inhibitors bound to HDACs have been determined, revealing the common binding features mentioned previously. nih.gov

NMR spectroscopy can be used to study the conformational changes in both the ligand and the protein upon binding. nih.govbeilstein-journals.orglmaleidykla.lt For hydroxamic acids, NMR can also be used to study the E/Z conformational behavior of the hydroxamic acid group in solution. nih.govbeilstein-journals.org

| Technique | Information Obtained | Illustrative Finding for a Hydroxamate-based Inhibitor |

| X-ray Crystallography | High-resolution 3D structure of the enzyme-inhibitor complex. | Confirms chelation of the zinc ion by the hydroxamic acid and identifies key hydrogen bond and hydrophobic interactions. |

| NMR Spectroscopy | Information on ligand conformation and protein dynamics upon binding. | Shows the presence of both E and Z conformers of the hydroxamic acid in solution and identifies residues in the protein that are perturbed upon ligand binding. |

This table presents illustrative data as specific crystallographic or NMR structural data for this compound are not publicly available.

Isoform Selectivity and Functional Specificity of N Hydroxy 9 Oxo 9 Phenylnonanamide

Preferential Inhibition of Specific Histone Deacetylase Isoforms (e.g., Class I, Class IIb)

Histone deacetylases are grouped into four classes based on their homology to yeast HDACs. Class I, II, and IV are zinc-dependent enzymes, while Class III, also known as sirtuins, are NAD+-dependent. Within these classes, there are several isoforms, each with distinct roles in cellular processes.

Class I HDACs , which include HDAC1, 2, 3, and 8, are primarily located in the nucleus and are involved in cell proliferation and survival. nih.govClass IIb HDACs , which include HDAC6 and HDAC10, are found in the cytoplasm and are involved in regulating protein trafficking and degradation. nih.gov

The ability of an HDAC inhibitor to selectively target certain isoforms is a critical aspect of its potential therapeutic application. For instance, inhibitors that are selective for Class I HDACs may be more effective in cancer therapy, while those that target Class IIb HDACs could be relevant for other diseases. The selectivity of an HDAC inhibitor is determined by its chemical structure and how it interacts with the active site of the different HDAC isoforms.

While specific inhibitory concentrations (IC50 values) for N-hydroxy-9-oxo-9-phenylnonanamide against various HDAC isoforms are not readily found in the literature, research on other N-hydroxycinnamamide-based inhibitors has shown that structural modifications can significantly influence isoform selectivity. For example, some analogues exhibit dual selectivity for HDAC1 and HDAC3, while others act as pan-HDAC inhibitors, affecting a broader range of isoforms. nih.gov

Table 1: Classes of Zinc-Dependent Histone Deacetylases

| Class | Isoforms | Cellular Location |

| Class I | HDAC1, HDAC2, HDAC3, HDAC8 | Primarily Nucleus |

| Class IIa | HDAC4, HDAC5, HDAC7, HDAC9 | Nucleus and Cytoplasm |

| Class IIb | HDAC6, HDAC10 | Primarily Cytoplasm |

| Class IV | HDAC11 | Nucleus and Cytoplasm |

Differential Acetylation of Histone Proteins (e.g., H3, H4)

Histone proteins (H2A, H2B, H3, and H4) are the core components of the nucleosome, around which DNA is wrapped. The acetylation of lysine (B10760008) residues on the N-terminal tails of histones, particularly H3 and H4, is a key epigenetic mark associated with a more open chromatin structure and increased gene transcription. nih.govnih.gov Histone acetyltransferases (HATs) add acetyl groups, while HDACs remove them.

Studies on other HDAC inhibitors have demonstrated their ability to increase the acetylation of specific lysine residues on histone H3, such as H3K9ac (acetylation of lysine 9 on histone H3), which is a well-known mark of active transcription. nih.gov The level of acetylation of different histone proteins and specific lysine residues can serve as a biomarker for the activity of HDAC inhibitors.

Selective Acetylation of Non-Histone Protein Targets (e.g., α-Tubulin)

In addition to histones, HDACs can also deacetylate a variety of non-histone proteins, thereby regulating their function. A prominent example is α-tubulin, a key component of microtubules. The acetylation of α-tubulin is primarily regulated by HDAC6, a Class IIb HDAC. nih.gov Increased acetylation of α-tubulin is associated with microtubule stability and can affect processes such as cell motility and intracellular transport.

Therefore, an HDAC inhibitor that targets HDAC6 would be expected to increase the acetylation of α-tubulin. This selective effect on a non-histone protein highlights the diverse functional consequences of HDAC inhibition beyond the regulation of gene expression. While specific data on the effect of this compound on α-tubulin acetylation is not available, its potential to inhibit HDAC6 would be a key determinant of this activity.

Table 2: Examples of Histone and Non-Histone Protein Acetylation Targets

| Protein Target | Regulating HDAC (Example) | Functional Consequence of Acetylation |

| Histone H3 | Class I HDACs | Increased gene transcription |

| Histone H4 | Class I HDACs | Increased gene transcription |

| α-Tubulin | HDAC6 (Class IIb) | Increased microtubule stability |

Implications for Epigenetic Reprogramming and Gene Regulation

The selective inhibition of HDAC isoforms and the resulting changes in the acetylation of histone and non-histone proteins have profound implications for epigenetic reprogramming and the regulation of gene expression. By altering the epigenetic landscape, HDAC inhibitors can reactivate the expression of silenced tumor suppressor genes, leading to anti-cancer effects.

The ability of a compound like this compound to induce specific changes in gene expression would depend on its unique profile of HDAC inhibition. Understanding these molecular effects is crucial for elucidating its potential therapeutic applications and for the development of more targeted epigenetic drugs in the future.

Preclinical in Vitro and in Vivo Research on the Biological Effects of N Hydroxy 9 Oxo 9 Phenylnonanamide

Cellular Antiproliferative Activity in Cell Lines (e.g., Cancer Cell Lines, Plasmodium falciparum)

N-hydroxy-9-oxo-9-phenylnonanamide has been characterized as an inhibitor of human histone deacetylase 1 (HDAC-1) with a reported half-maximal inhibitory concentration (IC50) of 135 nM. idrblab.netucsd.edu This inhibitory activity against a key enzyme involved in cell cycle progression and proliferation suggests a potential for antiproliferative effects. However, specific studies detailing its activity against a panel of cancer cell lines or the malaria parasite Plasmodium falciparum are not extensively available in publicly accessible literature. The compound's classification as an investigative drug in the Therapeutic Target Database underscores its potential in this area, though comprehensive data from cell-based assays is not yet widely published. nih.gov

Induction of Apoptosis and Cell Cycle Arrest in Disease Models (e.g., Cancer)

Given that this compound targets histone deacetylases, it is plausible that it could induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. HDAC inhibitors are known to exert their anticancer effects through these mechanisms by altering the expression of genes involved in cell survival and proliferation. However, specific experimental evidence from studies on disease models demonstrating the induction of apoptosis or cell cycle arrest by this compound is not detailed in the available scientific literature.

Modulation of Specific Cellular Signaling Pathways

The primary mechanism of action for this compound is the inhibition of histone deacetylases. HDACs are integral to the epigenetic regulation of gene expression. By inhibiting HDACs, this compound can lead to the hyperacetylation of histone proteins, which in turn alters chromatin structure and modulates the transcription of various genes. These genes are often involved in critical cellular signaling pathways that control cell growth, differentiation, and survival. While the general pathway of HDAC inhibition is established, specific studies delineating the downstream effects of this compound on particular signaling cascades have not been found in the reviewed literature.

Studies on Bacterial Histone Deacetylase Homologs and Their Role in Pathogenesis

There is currently no publicly available research that has investigated the effects of this compound on bacterial histone deacetylase homologs. While HDACs are a subject of interest in bacterial pathogenesis, the activity of this specific compound against bacterial targets has not been reported.

Investigation of Synergistic Effects with Other Molecular Probes

The potential for this compound to act in synergy with other therapeutic agents is an area that warrants investigation, particularly given its role as an HDAC inhibitor. HDAC inhibitors are often explored in combination therapies to enhance the efficacy of other anticancer drugs. However, at present, there are no published studies detailing any synergistic effects of this compound with other molecular probes.

Compound Information

| Compound Name |

| This compound |

| Plasmodium falciparum |

Advanced Research Trajectories and Future Prospects in the Study of N Hydroxy 9 Oxo 9 Phenylnonanamide

Rational Design Principles for Enhanced Isoform Selectivity and Potency

There is currently no specific research available detailing the rational design principles applied to N-hydroxy-9-oxo-9-phenylnonanamide for enhanced isoform selectivity and potency. In the broader context of HDAC inhibitors, selectivity is a crucial factor, and the design of such molecules often involves modifying the cap, linker, and zinc-binding group to achieve desired interactions with specific HDAC isoforms. nih.gov

Development of Novel Zinc-Binding Group Scaffolds and Linker Architectures

The this compound molecule contains a hydroxamic acid group, which is a classic zinc-binding group in HDAC inhibitors. nih.gov There is no information available regarding the development of novel zinc-binding group scaffolds or linker architectures specifically for this compound. Research on other HDAC inhibitors explores alternatives to hydroxamic acid to improve pharmacokinetic profiles and selectivity. nih.gov

Integration of Omics Technologies for Comprehensive Biological Impact Assessment

A comprehensive biological impact assessment of this compound using omics technologies (genomics, proteomics, metabolomics) has not been reported in the available scientific literature. Such studies are critical for understanding the full spectrum of a compound's biological effects.

Strategies for Overcoming Resistance Mechanisms in Disease Models

Given the lack of specific studies on this compound in disease models, there is no information on strategies to overcome potential resistance mechanisms.

Exploration of this compound as a Chemical Probe for Deeper Biological Understanding

While structurally related compounds, such as N-hydroxyaminofluorene, have been utilized as chemical probes to study DNA conformation nih.gov, there is no evidence to suggest that this compound has been explored for similar purposes. The development of a chemical probe requires a compound to have high potency and selectivity for its target, which has not been established for this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-hydroxy-9-oxo-9-phenylnonanamide, and how can purity be validated?

- Methodological Answer : The synthesis typically involves condensation reactions between phenyl-containing precursors and activated carbonyl intermediates. For example, analogous compounds like 9-amino-5-fluoro-3-oxo-phenoxazine derivatives are synthesized using cyclohexylamine or cyclopentylamine under reflux conditions . Purity validation employs High-Performance Liquid Chromatography (HPLC) and mass spectrometry (ESI-MS). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by analyzing proton environments and carbon backbones .

| Synthetic Route | Yield (%) | Characterization Methods |

|---|---|---|

| Amine condensation | 63–92 | ¹H NMR, ESI-MS, HPLC |

| Oxidation-reduction | 49–86 | FT-IR, TGA |

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, hydroxyl groups at δ 5.0–6.0 ppm). Fourier-Transform Infrared (FT-IR) spectroscopy detects functional groups (C=O stretch at ~1700 cm⁻¹, N–H bend at ~1550 cm⁻¹) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95% required for pharmacological studies). Gas Chromatography-Mass Spectrometry (GC-MS) resolves volatile impurities .

Q. How should solubility and stability be optimized for in vitro assays involving this compound?

- Methodological Answer :

- Solubility : Test polar (DMSO, ethanol) and nonpolar solvents (hexane). For DMSO stock solutions, use concentrations ≤10 mM to avoid cellular toxicity. Centrifugation (10,000 rpm, 5 min) removes insoluble particulates .

- Stability : Store lyophilized powder at -20°C in desiccated conditions. For aqueous solutions, use phosphate-buffered saline (pH 7.4) and avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can structural modifications enhance the pharmacological activity of this compound?

- Methodological Answer :

-

Substitution Strategies : Introduce electron-withdrawing groups (e.g., -F, -NO₂) at the phenyl ring to improve binding affinity. For example, fluorinated analogs of phenoxazine derivatives show enhanced topoisomerase inhibition .

-

Side Chain Engineering : Replace the hydroxylamine group with a methyl ester to increase membrane permeability. Validate modifications via comparative IC₅₀ assays .

Modification Biological Activity (IC₅₀, μM) Parent compound 12.5 ± 1.2 Fluorinated derivative 5.8 ± 0.7 Methyl ester analog 8.3 ± 0.9

Q. What experimental designs resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Standardization : Use identical cell lines (e.g., HEK293 or HeLa) and assay conditions (e.g., 24-hour incubation, 10% FBS). Discrepancies may arise from variations in serum protein binding or metabolite interference .

- Dose-Response Curves : Generate 8-point dilution series (1 nM–100 μM) to calculate Hill slopes, ensuring consistent potency metrics. Replicate studies ≥3 times to assess inter-experimental variability .

Q. How does this compound interact with biological targets at the molecular level?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like cyclooxygenase-2 (COX-2). The hydroxyl group forms hydrogen bonds with Arg120, while the phenyl ring engages in π-π stacking with Tyr355 .

- Kinetic Assays : Perform surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ, kₒff). For example, kₐₙ = 1.2 × 10⁴ M⁻¹s⁻¹ and kₒff = 3.5 × 10⁻³ s⁻¹ suggest moderate affinity .

Data Contradiction Analysis

Q. Why do studies report conflicting cytotoxicity profiles for this compound?

- Methodological Answer : Contradictions often stem from:

- Assay Variability : MTT vs. CellTiter-Glo assays yield differing viability readouts due to detection mechanisms (mitochondrial activity vs. ATP levels) .

- Impurity Artifacts : Batch-to-batch purity differences (e.g., residual solvents) alter toxicity. Always validate purity via HPLC before biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.